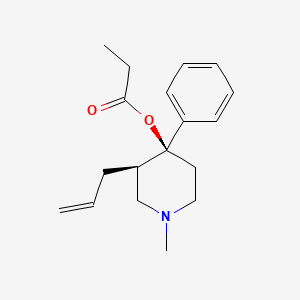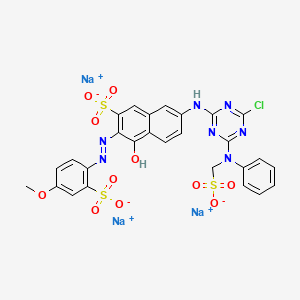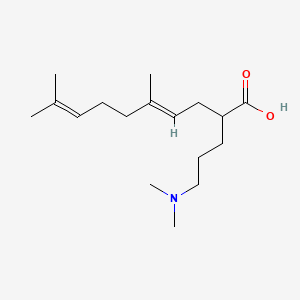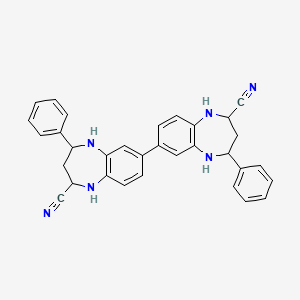
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7'-bis(2,3,4,5-tetrahydro-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with additional tetrahydro-phenyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) typically involves the condensation of aromatic o-diamines with ketones. This reaction is often catalyzed by bismuth chloride (BiCl3) and carried out under mild conditions to achieve high yields . The process involves a one-pot condensation-cyclization reaction, where the aromatic o-diamines react with ketones to form the benzodiazepine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as molecular iodine, Lewis acids, and heteropoly acids are often employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its sedative and anxiolytic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: Another benzodiazepine derivative with similar pharmacological properties.
Benzimidazoles: Compounds with a similar core structure but different functional groups, used in various therapeutic applications.
Uniqueness
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is unique due to its additional tetrahydro-phenyl groups, which may enhance its pharmacological activity and specificity. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Numéro CAS |
87896-39-7 |
|---|---|
Formule moléculaire |
C32H28N6 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
7-(2-cyano-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C32H28N6/c33-19-25-17-29(21-7-3-1-4-8-21)37-31-15-23(11-13-27(31)35-25)24-12-14-28-32(16-24)38-30(18-26(20-34)36-28)22-9-5-2-6-10-22/h1-16,25-26,29-30,35-38H,17-18H2 |
Clé InChI |
ZWGMNHZTXJZGDK-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C(C=C(C=C2)C3=CC4=C(C=C3)NC(CC(N4)C5=CC=CC=C5)C#N)NC1C6=CC=CC=C6)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



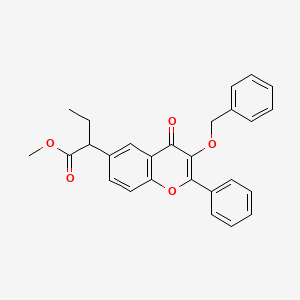

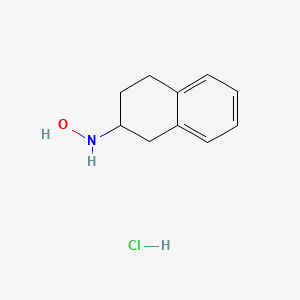
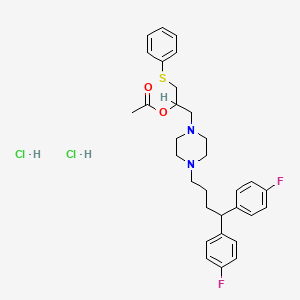
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

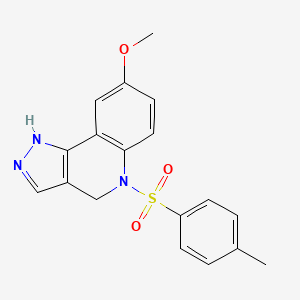
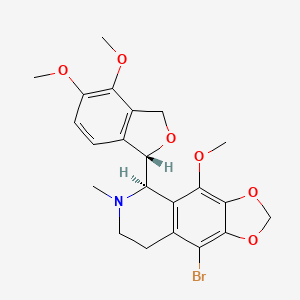

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
